

# Data Presentation: Physical Properties of 4-Ethoxybenzyl Alcohol

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## Compound of Interest

Compound Name: *4-Ethoxybenzyl alcohol*

Cat. No.: B1583370

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The following table summarizes the reported melting and boiling points for **4-Ethoxybenzyl alcohol** from various sources. Variations in reported values can be attributed to differences in experimental conditions and sample purity.

Physical Property	Reported Value	Pressure Conditions
Melting Point	27 °C	Ambient
29 °C <sup>[1]</sup>	Ambient	
32-34 °C <sup>[2][3]</sup>	Ambient	
33 °C <sup>[4]</sup>	Ambient	
Boiling Point	153-154 °C <sup>[5][6]</sup>	25 Torr
272-274 °C <sup>[2]</sup>	Ambient	
273 °C <sup>[3]</sup>	Ambient	

## Experimental Protocols

The determination of melting and boiling points are fundamental techniques for assessing the purity and identity of a chemical compound.<sup>[7][8]</sup> Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.<sup>[7][8]</sup>

## Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[9]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or DigiMelt) or a Thiele tube setup.[7][10]
- Glass capillary tubes (sealed at one end).[7]
- Thermometer.
- Mortar and pestle (if sample needs to be pulverized).

Procedure:

- Sample Preparation: Ensure the **4-Ethoxybenzyl alcohol** sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[9]
- Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Tap the sealed end of the tube on a hard surface to compact the sample, aiming for a column height of about 3 mm.[10]
- Initial Rapid Determination (Optional): To save time, a preliminary rapid heating can be performed to establish an approximate melting range.[7][11]
- Precise Determination:
  - Place the loaded capillary tube into the heating block of the melting point apparatus.[10]
  - Set the starting temperature to about 10-20°C below the approximate melting point found in the rapid run.
  - Heat the sample slowly, at a rate of approximately 1-2°C per minute, to ensure thermal equilibrium.[7]

- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Continue heating and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).[7]
- Mixed Melting Point for Identification: To confirm the identity of an unknown sample suspected to be **4-Ethoxybenzyl alcohol**, a 1:1 mixture with a known, pure sample of **4-Ethoxybenzyl alcohol** is prepared.[11] If the melting point of the mixture does not change and remains sharp, the unknown is identical to the known sample.[10] A depression or broadening of the melting point indicates the samples are different.[10]

## Boiling Point Determination (Micro Method)

For small quantities of liquid, the micro-boiling point method is effective. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[12][13]

Apparatus:

- Small test tube or fusion tube.
- Capillary tube (sealed at one end).
- Thermometer.
- Heating bath (e.g., Thiele tube with mineral oil or an aluminum block on a hot plate).[12][13]

Procedure:

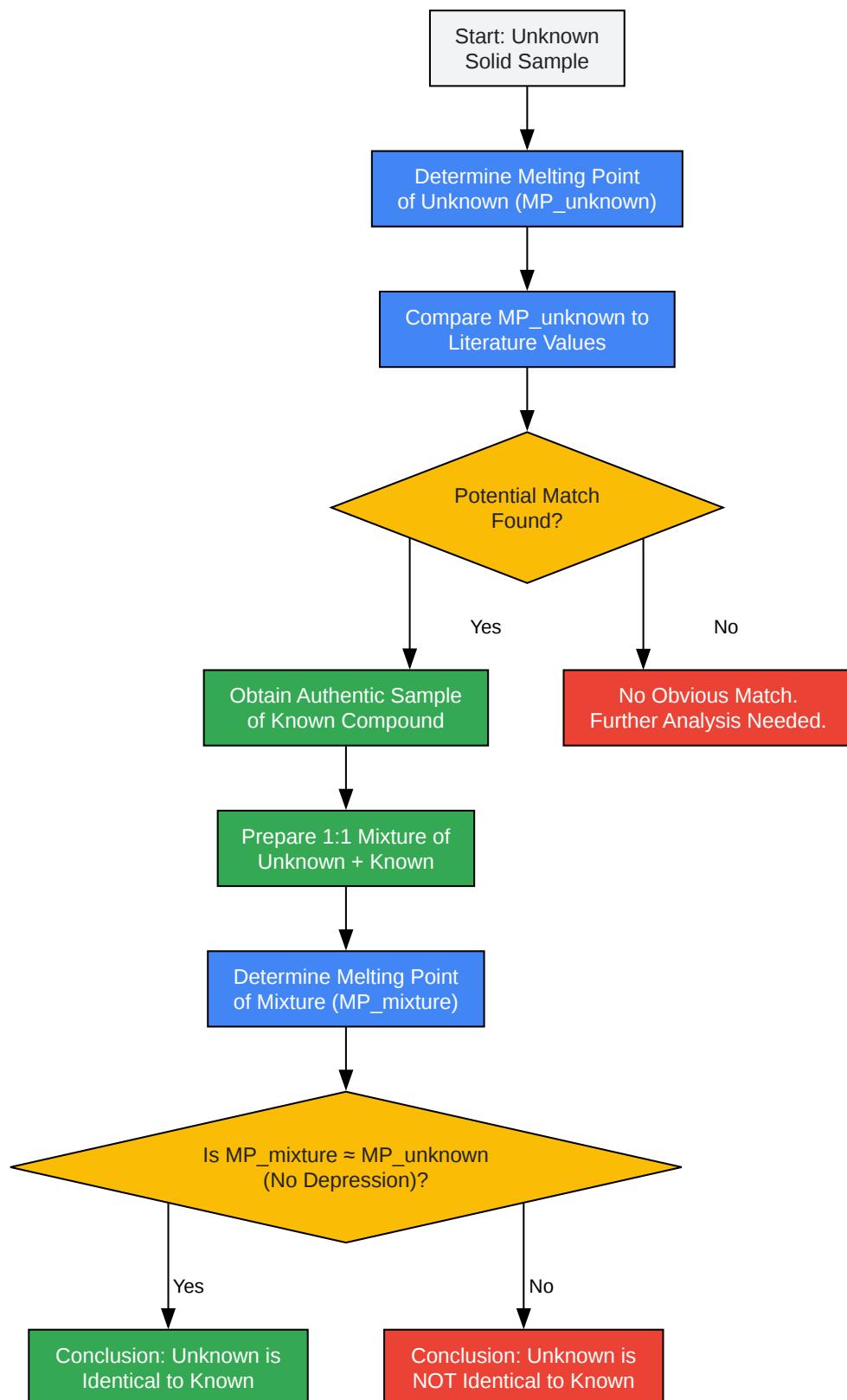
- Setup: Place a few milliliters of the liquid **4-Ethoxybenzyl alcohol** into the test tube. Attach the test tube to a thermometer using a rubber band or thread.[12]
- Capillary Insertion: Place the capillary tube (sealed end up) into the liquid within the test tube.[12]
- Heating: Immerse the assembly into the heating bath. Heat the bath gently and uniformly.[12]

- Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. As the boiling point is approached, this stream will become rapid and continuous.[12]
- Measurement: Remove the heat source once a vigorous stream of bubbles is observed. As the liquid cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[12] This occurs when the external pressure equals the vapor pressure of the liquid.

## Visualizations

### Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for identifying an unknown solid compound using the mixed melting point technique.



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Caption: Workflow for mixed melting point analysis.

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